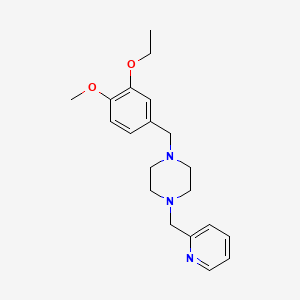
3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals known for their diverse biological activities and potential in various applications, including material science and pharmaceuticals. The specific molecule, "3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide," is of interest due to its unique structure and properties which may offer novel interactions and functionalities.
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to "3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide," often involves multi-step chemical reactions. These processes may include cyclization reactions, amide formation, and aromatic substitutions, tailored to introduce specific functional groups and achieve the desired molecular architecture (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by X-ray crystallography, revealing details about molecular conformations, bond lengths, and angles. These studies help in understanding the 3D arrangement of atoms and the spatial relationship between different molecular moieties, which is crucial for predicting the compound's reactivity and interactions (Kettmann & Svetlik, 2003).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, including nucleophilic substitutions and hydrogen bonding interactions, which can be exploited in the synthesis of more complex molecules. Their chemical properties are influenced by the nature of substituents attached to the pyrazole core, affecting their reactivity and potential applications (Martins et al., 2002).
Physical Properties Analysis
The physical properties of "3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide," such as melting point, solubility, and stability, can be studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). These properties are crucial for determining the compound's suitability for various applications (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilic/nucleophilic sites, and potential for forming specific interactions (e.g., hydrogen bonds), are determined by the compound's molecular structure. Computational methods like DFT calculations can predict these properties, providing insights into the compound's behavior in various chemical environments (McLaughlin et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the nature of the targets, which are currently unknown.
Biochemical Pathways
Similar compounds have been shown to influence various metabolic pathways . The downstream effects of these alterations would depend on the specific pathways involved.
Pharmacokinetics
Similar compounds have been shown to have diverse pharmacokinetic profiles . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on the effects of similar compounds, it is likely that the compound induces changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Propriétés
IUPAC Name |
3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-7-9-13(10-8-12)15-11-16(20-19-15)17(21)18-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGYMQASGDYITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-N-phenyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}nicotinonitrile](/img/structure/B5677459.png)
![9-allyl-4-(cyclopentylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5677464.png)
![3-{5-[1-(4-chlorophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5677472.png)
![1-(2-furylmethyl)-N-[(5-isobutyl-3-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B5677487.png)
![isopropyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B5677488.png)
![(3S*,4R*)-4-methyl-1-[2-methyl-5-(trifluoromethyl)benzyl]piperidine-3,4-diol](/img/structure/B5677493.png)

![methyl 5-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5677505.png)
![{(3R*,4R*)-1-(2H-1,2,3-benzotriazol-2-ylacetyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5677507.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5677510.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane hydrochloride](/img/structure/B5677523.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5677538.png)
![2-(3-methoxypropyl)-9-[(3-methyl-2-thienyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5677549.png)